

A Technical Guide to the Solubility of 1-Bromoheptane-d7 in Organic Solvents

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Compound of Interest

Compound Name: 1-Bromoheptane-d7

Cat. No.: B15138811

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This technical guide provides a comprehensive overview of the solubility characteristics of **1-Bromoheptane-d7**, a deuterated alkyl halide used in various organic synthesis applications, including as an intermediate in the creation of pharmaceuticals and agrochemicals.^[1] Understanding its solubility is critical for reaction kinetics, purification, and formulation development. This document outlines its solubility profile, the physicochemical principles governing it, and standardized protocols for its determination.

Note on Deuterated Compound: Specific quantitative solubility data for **1-Bromoheptane-d7** is not readily available in published literature. However, the isotopic substitution of hydrogen with deuterium is not expected to significantly alter its fundamental solubility properties. Therefore, the data and principles for its non-deuterated analogue, 1-Bromoheptane, are presented here as a reliable proxy.

Physicochemical Properties and Solubility Profile

1-Bromoheptane is a colorless to pale yellow liquid with a molecular structure that dictates its solubility.^{[1][2]} It possesses a long, nonpolar heptyl chain and a polar carbon-bromine bond.^[2] Despite the polar C-Br bond, the overall molecular character is dominated by the nonpolar alkyl chain, rendering the molecule weakly polar.^{[2][3]}

Following the principle of "like dissolves like," 1-Bromoheptane is insoluble in highly polar solvents like water but is readily soluble in most organic solvents.^{[1][2][4]} For liquid solutes and

solvents, this is often described as miscibility—the ability to mix in all proportions to form a homogeneous solution.

Quantitative Solubility Data

While specific quantitative solubility values (e.g., g/100 mL) are uncommon for liquids that are fully miscible, the following table summarizes the miscibility of 1-Bromoheptane with a range of common organic solvents.

Solvent	Polarity	Expected Miscibility with 1-Bromoheptane
Non-Polar Solvents		
Hexane	Non-Polar	Miscible
Heptane	Non-Polar	Miscible
Toluene	Non-Polar	Miscible
Diethyl Ether	Non-Polar	Miscible
Carbon Tetrachloride	Non-Polar	Miscible
Polar Aprotic Solvents		
Tetrahydrofuran (THF)	Polar Aprotic	Miscible[2]
Ethyl Acetate	Polar Aprotic	Miscible
Acetone	Polar Aprotic	Miscible
Dichloromethane (DCM)	Polar Aprotic	Miscible
Chloroform	Polar Aprotic	Miscible
Polar Protic Solvents		
Ethanol	Polar Protic	Miscible
Methanol	Polar Protic	Miscible
Water	Polar Protic	Insoluble[1][2][5][6]

Factors Influencing Solubility

The solubility of a haloalkane like 1-Bromoheptane is governed by the balance of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.^{[7][8]}

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Caption: Workflow for determining liquid-liquid miscibility.

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